molecular formula C20H14ClFN4OS B3399615 N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040643-61-5

N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B3399615
CAS No.: 1040643-61-5
M. Wt: 412.9 g/mol
InChI Key: ZUXOTRRAJDAKPQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core. Its structure includes a 4-chlorophenyl group attached to the acetamide nitrogen and a 4-fluorophenyl substituent at the pyrazine ring’s 2-position. This compound’s design leverages halogenated aryl groups (Cl, F) to modulate electronic properties and enhance binding affinity in biological systems .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4OS/c21-14-3-7-16(8-4-14)24-19(27)12-28-20-18-11-17(25-26(18)10-9-23-20)13-1-5-15(22)6-2-13/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXOTRRAJDAKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H15ClFN5OS
  • Molecular Weight : Approximately 432.5 g/mol

Research indicates that this compound may inhibit Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of cell cycle progression. By preventing the transition from the G1 phase to the S phase, this compound can reduce cell proliferation in various cancer cell lines .

Biological Activity

The compound has shown promising results in several biological assays:

  • Inhibition of Kinases : The compound has been evaluated for its ability to inhibit various kinases involved in oncogenic pathways. For instance, studies have demonstrated its inhibitory effects on AKT2/PKBβ, which is significant given that AKT signaling is often dysregulated in gliomas .
  • Anticancer Activity : In vitro studies have shown that this compound exhibits potent anticancer activity against glioblastoma cell lines. It demonstrated a low micromolar activity against AKT2 and inhibited neurosphere formation in primary patient-derived glioma stem cells without significant cytotoxicity towards non-cancerous cells .
  • Cell Proliferation and Apoptosis : The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential. Specific studies have indicated that treatment with this compound led to reduced viability and increased apoptosis in glioma cells .

Case Studies

Several case studies have explored the effectiveness of this compound:

  • Study on Glioblastoma : A study involving patient-derived glioblastoma cells revealed that the compound significantly inhibited cell growth and induced apoptosis at concentrations that were non-toxic to normal cells. The study concluded that this compound could be a lead candidate for further development as an anti-glioma agent .
  • Kinase Profiling : In a kinase profiling study, the compound was screened against 139 purified kinases and showed specific inhibition of AKT2 with IC50 values indicating strong potential for therapeutic use in cancers characterized by aberrant AKT signaling .

Data Table: Summary of Biological Activities

Activity Result Reference
CDK2 InhibitionPrevents G1 to S phase transition
AKT2/PKBβ InhibitionLow micromolar activity
Anticancer ActivityReduces viability in glioblastoma cells
Induction of ApoptosisIncreased apoptosis in cancer cells

Comparison with Similar Compounds

Halogenated Aryl Groups

  • Chlorophenyl vs. Fluorophenyl Positioning : The target compound’s 4-chlorophenyl (electron-withdrawing) and 4-fluorophenyl groups contrast with analogs like G420-0511 (), which features a trifluoromethylphenyl group. The latter’s higher lipophilicity (logP) may enhance membrane permeability but reduce aqueous solubility .
  • Methoxy Substitutions : Compounds in (e.g., 18q, 18r) include methoxyphenyl groups, which are electron-donating and may improve metabolic stability compared to halogenated analogs .

Sulfanyl Acetamide Linkers

The sulfanyl bridge in the target compound is shared with N-(3-(methylsulfanyl)phenyl)-derivatives () and diamino-pyrimidine-linked acetamides (). This moiety facilitates hydrogen bonding and metal coordination, critical for interactions with enzymatic targets .

Molecular and Physicochemical Properties

Table 1 summarizes key data for the target compound and analogs:

Compound Name Core Structure Molecular Formula Molecular Weight Substituents (R1/R2) Notable Properties
Target Compound Pyrazolo[1,5-a]pyrazine C22H15ClFN4OS 442.89* R1=4-ClPh; R2=4-FPh Data pending (predicted)
G420-0511 () Pyrazolo[1,5-a]pyrazine C21H14F4N4OS 446.42 R1=2-CF3Ph; R2=4-FPh Available: 40 mg
G420-0602 () Pyrazolo[1,5-a]pyrazine C22H19ClN4OS 422.93 R1=4-ClPh; R2=4-EtPh Available: 2 mg
N-(4-Chlorophenyl)-7-(4-FPh)-pyrazolo[1,5-a]pyrimidine-3-carboxamide () Pyrazolo[1,5-a]pyrimidine C25H17ClFN5O 477.89 R1=4-ClPh; R2=4-FPh Mp: 251–284°C; Antitumor activity
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide () Pyrazine-acetamide C12H10BrN3O 292.13 R1=4-BrPh; R2=pyrazin-2-yl Mp: 433–435 K; Crystal structure

*Calculated based on molecular formula.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

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